REACTION_CXSMILES
|
N[C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[ClH:19]>O>[Cl:19][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=C1OCCO2)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous chloride
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with an agitator
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
being maintained at from 5°-10° C
|
Type
|
TEMPERATURE
|
Details
|
being maintained below 30° C
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried off
|
Type
|
WASH
|
Details
|
washed in 300 ml of water
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
treated with hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C2=C1OCCO2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |